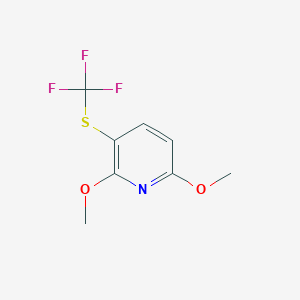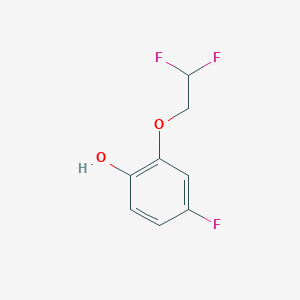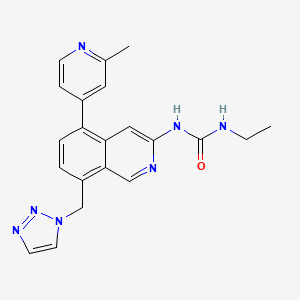![molecular formula C8H5FO3 B12855304 7-Fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12855304.png)
7-Fluoro-4H-benzo[d][1,3]dioxin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-4H-benzo[d][1,3]dioxin-4-one is a fluorinated derivative of the benzo[d][1,3]dioxin-4-one family. This compound is characterized by the presence of a fluorine atom at the 7th position of the benzo[d][1,3]dioxin-4-one ring system. The benzo[d][1,3]dioxin-4-one scaffold is known for its diverse applications in medicinal chemistry, agrochemicals, and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-4H-benzo[d][1,3]dioxin-4-one typically involves the reaction of salicylic acid derivatives with acetylenic esters. The reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile at room temperature . This method allows for the direct synthesis of the benzo[d][1,3]dioxin-4-one derivatives, including the fluorinated variant.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of commercially available starting materials and scalable reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted benzo[d][1,3]dioxin-4-one compounds.
Scientific Research Applications
7-Fluoro-4H-benzo[d][1,3]dioxin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Fluoro-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
4H-benzo[d][1,3]dioxin-4-one: The parent compound without the fluorine substitution.
7-Chloro-4H-benzo[d][1,3]dioxin-4-one: A chlorinated derivative with similar properties.
7-Bromo-4H-benzo[d][1,3]dioxin-4-one: A brominated derivative with distinct reactivity.
Uniqueness
7-Fluoro-4H-benzo[d][1,3]dioxin-4-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution enhances the compound’s stability, lipophilicity, and binding affinity towards biological targets, making it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C8H5FO3 |
|---|---|
Molecular Weight |
168.12 g/mol |
IUPAC Name |
7-fluoro-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C8H5FO3/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-3H,4H2 |
InChI Key |
WJSKSGJJBTXFBD-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(C=CC(=C2)F)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Bromobenzo[d]oxazol-4-yl)methanol](/img/structure/B12855226.png)
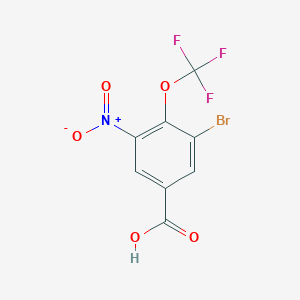

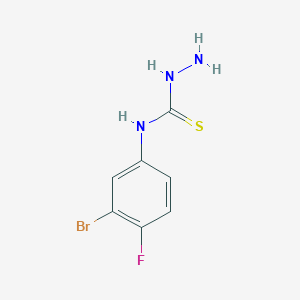
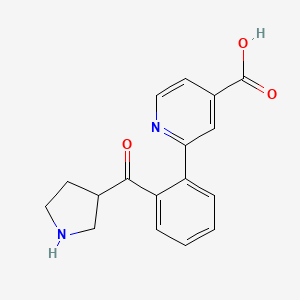
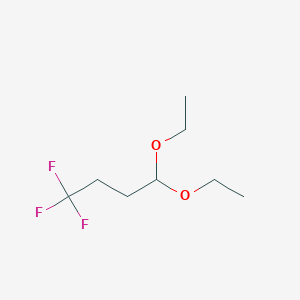
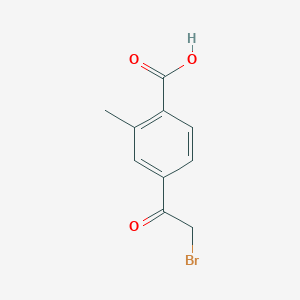
![2-(Difluoromethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12855267.png)
![4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12855275.png)
